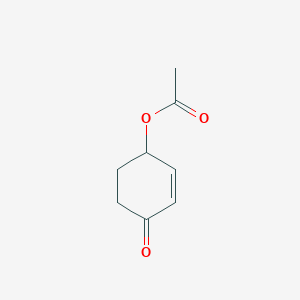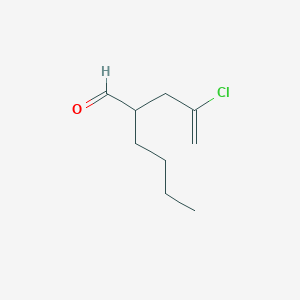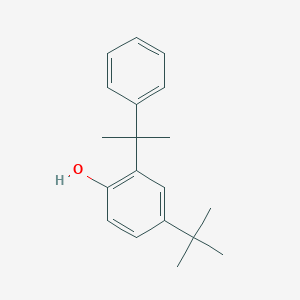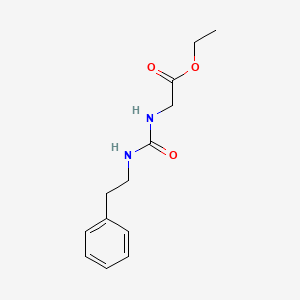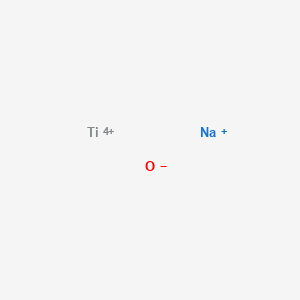
Sodium titanium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium titanium oxide is an inorganic compound that combines sodium, titanium, and oxygen. It is known for its unique properties and potential applications in various fields, including materials science, chemistry, and energy storage. The compound’s chemical formula is typically represented as Na2TiO3, indicating the presence of two sodium atoms, one titanium atom, and three oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium titanium oxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of sodium carbonate (Na2CO3) with titanium dioxide (TiO2) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound and carbon dioxide (CO2) as a byproduct.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale solid-state reactions. The raw materials, such as sodium carbonate and titanium dioxide, are mixed and heated in a furnace to achieve the desired reaction. The resulting product is then cooled, ground, and purified to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Sodium titanium oxide undergoes various chemical reactions, including oxidation, reduction, and ion-exchange reactions. These reactions are influenced by the compound’s unique structure and the presence of sodium and titanium ions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of higher oxidation state compounds.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4), resulting in the formation of lower oxidation state titanium compounds.
Ion-Exchange: Sodium ions in the compound can be exchanged with other cations, such as lithium or potassium, under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce titanium dioxide, while reduction can yield titanium suboxides.
Aplicaciones Científicas De Investigación
Sodium titanium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: this compound is being explored for its potential use in biomedical applications, such as drug delivery systems and bioimaging agents.
Medicine: The compound’s biocompatibility and non-toxic nature make it a promising candidate for medical implants and prosthetics.
Industry: this compound is used in the production of ceramics, glass, and other advanced materials. It is also being investigated for its potential use in energy storage devices, such as batteries and supercapacitors.
Mecanismo De Acción
The mechanism of action of sodium titanium oxide is primarily based on its ability to undergo redox reactions and ion-exchange processes. The compound’s structure allows for the easy movement of sodium and titanium ions, facilitating various chemical reactions. In energy storage applications, this compound acts as an electrode material, where sodium ions are intercalated and deintercalated during charge and discharge cycles.
Comparación Con Compuestos Similares
Lithium Titanium Oxide (Li2TiO3): Known for its use in lithium-ion batteries, this compound has similar electrochemical properties but differs in ion-exchange behavior.
Potassium Titanium Oxide (K2TiO3): This compound is used in various industrial applications and has distinct ion-exchange properties compared to sodium titanium oxide.
Propiedades
Número CAS |
51142-87-1 |
|---|---|
Fórmula molecular |
NaOTi+3 |
Peso molecular |
86.856 g/mol |
Nombre IUPAC |
sodium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/Na.O.Ti/q+1;-2;+4 |
Clave InChI |
KXNAKBRHZYDSLY-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[Na+].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


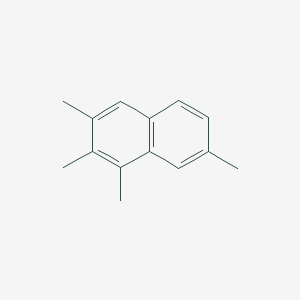
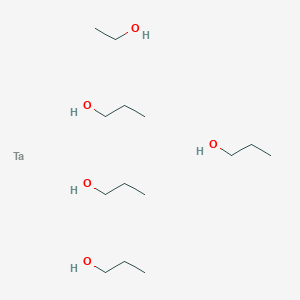
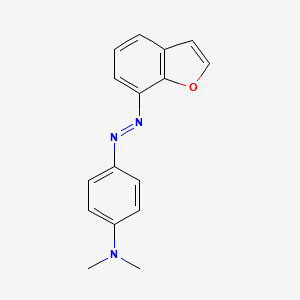
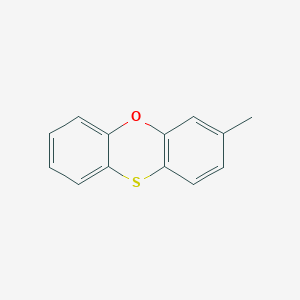
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)

![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
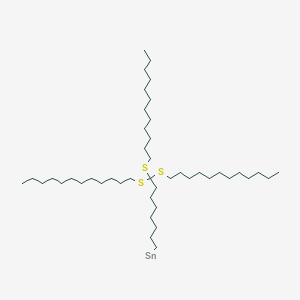
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
